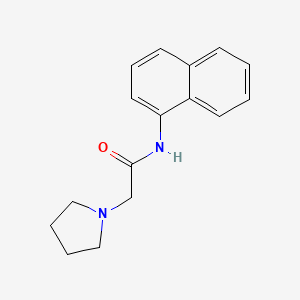

N-1-naphthyl-2-(1-pyrrolidinyl)acetamide

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(12-18-10-3-4-11-18)17-15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQVEJZWWMGLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Receptor Selectivity and SAR

- This compound exhibits high KOR selectivity due to its naphthyl-pyrrolidine motif, which optimizes hydrophobic interactions with the receptor’s binding pocket . In contrast, PD117302 replaces the naphthyl group with a benzo[b]thiophene system, enhancing lipophilicity and KOR affinity while maintaining pyrrolidine for receptor engagement .

- Acetylfentanyl , a mu-opioid agonist, substitutes the naphthyl group with a phenyl ring and replaces pyrrolidine with piperidine, shifting selectivity to the mu receptor .

Q & A

Q. Which purification techniques enhance enantiomeric purity for chiral derivatives?

- Chiral column chromatography : Use cellulose-based stationary phases (e.g., Chiralpak IC) with hexane/isopropanol gradients.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate dominant enantiomers .

Q. How can researchers optimize reaction yields for scale-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for amide coupling.

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of naphthyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.